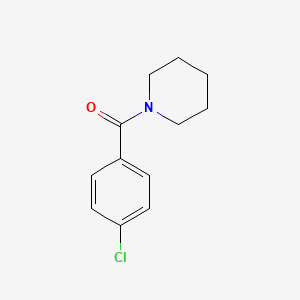

(4-Chlorophenyl)(piperidin-1-yl)methanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14877. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOLEAQQESSXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279972 | |

| Record name | (4-chlorophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26163-40-6 | |

| Record name | (4-Chlorophenyl)-1-piperidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26163-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 14877 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026163406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26163-40-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-chlorophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Context of Piperidine Containing Chemical Entities in Medicinal Chemistry

The versatility of the piperidine (B6355638) ring allows it to serve multiple roles in drug design. It can act as a flexible linker, a basic center for salt formation to improve solubility, or as a key pharmacophoric element that interacts directly with biological targets. mdpi.com Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them vital in the development of treatments for numerous diseases. researchgate.netijnrd.org

The broad therapeutic relevance of the piperidine moiety is illustrated by its presence in various classes of approved drugs and investigational molecules.

Table 1: Therapeutic Applications of Piperidine Derivatives

| Therapeutic Area | Examples of Activity | Reference |

|---|---|---|

| Oncology | Anticancer, Antitumor, Antiproliferative | researchgate.netnih.govmdpi.com |

| Infectious Diseases | Antiviral, Antimicrobial, Antifungal, Antimalarial | researchgate.netijnrd.org |

| Neurology | Anti-Alzheimer, Antipsychotic, Analgesic | researchgate.netijnrd.org |

| Inflammation | Anti-inflammatory | researchgate.net |

| Cardiovascular | Antihypertension | researchgate.netijnrd.org |

Significance of the Chlorophenyl Methanone Scaffold in Bioactive Compounds

The chlorophenyl-methanone portion of the molecule is also a significant scaffold in the field of drug discovery. The benzophenone (B1666685) framework, a core component of this scaffold, is found in numerous naturally occurring and synthetic compounds with diverse biological activities. nih.gov The inclusion of a chlorine atom on the phenyl ring can substantially modify the electronic properties of the molecule, often enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.

This structural motif is a key feature in a variety of bioactive compounds. For instance, derivatives containing a 4-chlorophenyl group linked to a heterocyclic system have been synthesized and evaluated for a range of therapeutic applications. Research has shown that Schiff base derivatives incorporating a 4-chlorophenyl moiety exhibit potent antiproliferative activity against cancer cell lines. mdpi.com Furthermore, complex molecules that feature a 1-[(4-chlorophenyl)sulfonyl]piperidine structure have been investigated as potential antibacterial agents and for their enzyme-inhibiting properties, specifically against urease and acetylcholinesterase. scielo.brscielo.br The diaryl ketone structure is a recognized pharmacophore in medicinal chemistry, contributing to activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.gov

Overview of Current Research Trajectories for 4 Chlorophenyl Piperidin 1 Yl Methanone

Established Synthetic Pathways for the Core Structure

The formation of the core amide structure of this compound and its analogues relies on fundamental and robust organic reactions. The primary methods involve the acylation of a secondary amine, a reaction class that has been extensively studied and refined.

Application of Schotten-Baumann Condensation Reactions

The Schotten-Baumann reaction is a cornerstone for the synthesis of amides and esters, first described in the 1880s by chemists Carl Schotten and Eugen Baumann. wikipedia.org It is widely utilized in organic chemistry for the acylation of amines and alcohols. wikipedia.orgiitk.ac.in The reaction typically involves the condensation of an amine with an acid chloride under basic conditions. wikipedia.orgiitk.ac.in

In the context of synthesizing this compound and its derivatives, this reaction involves the nucleophilic attack of the secondary amine, piperidine, on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. A base is used to neutralize the hydrochloric acid (HCl) generated during the reaction, which prevents the protonation of the unreacted amine and shifts the equilibrium towards the product. byjus.com

A common procedure for a related compound, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, employs this method. nih.gov The synthesis is conducted by reacting 4-methylpiperidine (B120128) with a benzoyl chloride derivative in the presence of triethylamine (B128534) as the base. nih.gov The mixture is typically refluxed for several hours. nih.gov The "Schotten-Baumann reaction conditions" often refer to a two-phase system of water and an organic solvent, where the base in the aqueous phase neutralizes the acid while the reactants and product remain in the organic phase. wikipedia.org

Table 1: Example of Schotten-Baumann Reaction Conditions for an Analogous Compound

| Parameter | Condition | Source |

|---|---|---|

| Reactants | 4-methylpiperidine, 2-chlorobenzoyl chloride | nih.gov |

| Base | Triethylamine | nih.gov |

| Solvent | Methyl ethyl ketone | nih.gov |

| Temperature | Reflux | nih.gov |

| Duration | 3 hours | nih.gov |

Related Mannich Reaction Analogues and their Synthesis

The Mannich reaction is a three-component condensation reaction that forms a C-C bond, involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen atom. jofamericanscience.orgacademicjournals.org The product is a β-amino-carbonyl compound known as a Mannich base. academicjournals.org These bases are valuable intermediates in the synthesis of various bioactive molecules. researchgate.net

While not a direct route to this compound itself, the Mannich reaction is instrumental in synthesizing piperidone-based analogues, which are structurally related. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones can be synthesized through the Mannich condensation of ethyl methyl ketone, various substituted aromatic aldehydes (such as 4-chlorobenzaldehyde), and ammonium (B1175870) acetate (B1210297). nih.govrdd.edu.iq

In a typical synthesis, the reactants are combined in a 2:1:1 ratio in ethanol (B145695) and heated. rdd.edu.iq The resulting piperidone can then be a scaffold for further modifications. For example, the synthesis of 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one is achieved through the Mannich condensation of p-chlorobenzaldehyde, butanone, and ammonium acetate in ethanol. rdd.edu.iq

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing synthetic protocols is crucial for improving efficiency and product yield. For piperidine-containing compounds, strategies often focus on catalyst selection, reactant ratios, temperature, and reaction time. researchgate.netjournalirjpac.com

In a study on the synthesis of a key intermediate for fentanyl analogues, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, an optimized Strecker-type condensation was developed. researchgate.net The initial step, reacting 1-benzylpiperidin-4-one with aniline (B41778) and HCN, was optimized to achieve yields of approximately 90%. researchgate.net Subsequent steps, including N-acylation and catalytic N-debenzylation, were also examined under various conditions to achieve near-quantitative yields in the final step. researchgate.net

For syntheses involving multi-step reactions, each step presents an opportunity for optimization. For example, in the synthesis of 4-methylquinazoline, researchers systematically optimized the catalyst (BF3-Et2O was found to be optimal), the molar ratio of reactants, the reaction temperature (150°C), and the duration (6 hours) to increase the final yield to 86%. journalirjpac.com These principles can be applied to the Schotten-Baumann synthesis of this compound to maximize product formation.

Advanced Purification and Isolation Techniques

The purity of a synthesized compound is paramount. Post-synthesis work-up and purification for this compound and its analogues typically involve a combination of extraction, washing, and chromatographic or recrystallization methods.

A common purification sequence involves:

Filtration: In syntheses like the Schotten-Baumann reaction using triethylamine, the resulting triethylammonium (B8662869) chloride salt precipitates and can be removed by simple filtration. nih.gov

Aqueous Work-up: The crude reaction mixture is often diluted with an organic solvent and washed sequentially with aqueous solutions. A typical wash involves a sodium bicarbonate solution to remove any remaining acidic byproducts, followed by water and then brine to remove water-soluble impurities and aid in the separation of the organic and aqueous layers. mdpi.com

Drying and Concentration: The organic layer containing the product is dried over an anhydrous salt like sodium sulphate and then concentrated under reduced pressure to yield the crude product. mdpi.com

Final Purification:

Column Chromatography: This is a highly effective method for obtaining pure compounds. For piperazine-based analogues of the target compound, purification has been achieved using silica (B1680970) gel column chromatography with solvent systems such as 3% methanol (B129727) in methylene (B1212753) dichloride or 10% ethyl acetate in hexane (B92381) as the eluent. mdpi.com

Recrystallization: For crystalline solids, recrystallization is an excellent purification technique. The crude product of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, for example, was purified by recrystallizing it multiple times from chloroform (B151607) to obtain block-like single crystals. nih.gov

Table 2: Purification Techniques for this compound and Analogues

| Technique | Details | Purpose | Source |

|---|---|---|---|

| Filtration | Removal of triethylammonium chloride precipitate. | Remove byproduct salt. | nih.gov |

| Washing | Use of sodium bicarbonate, water, and brine. | Neutralize acid, remove water-soluble impurities. | mdpi.com |

| Column Chromatography | Silica gel with ethyl acetate/hexane or methanol/methylene dichloride eluent. | Separate product from starting materials and byproducts. | mdpi.com |

| Recrystallization | Multiple recrystallizations from chloroform. | Obtain high-purity crystalline product. | nih.gov |

Systematic Derivatization and Analogous Compound Synthesis

The core structure of this compound serves as a scaffold for the synthesis of a diverse range of analogues. Systematic derivatization allows for the exploration of structure-activity relationships by introducing strategic modifications.

Strategic Introduction of Structural Modifications

Chemical derivatization can be employed to create libraries of related compounds or to enhance specific properties of a molecule.

One extensive example involves a multi-step synthesis starting with ethyl isonipecotate (a piperidine-4-carboxylate). scielo.br This starting material is first reacted with 4-chlorophenylsulfonyl chloride. The resulting ester is then converted to a carbohydrazide (B1668358) using hydrazine (B178648) hydrate. scielo.br This intermediate undergoes cyclization with potassium hydroxide (B78521) and carbon disulfide to form a mercapto-oxadiazole ring. Finally, this new heterocyclic system is alkylated or aralkylated at the sulfur atom to produce a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(alkyl/aralkyl)thio]-1,3,4-oxadiazole derivatives. scielo.br This pathway demonstrates a highly strategic approach to introducing significant structural complexity starting from a simple piperidine core.

Another functional derivatization strategy involves using N-(4-aminophenyl)piperidine to tag organic acids. nsf.govnih.gov This process, designed to improve detection in mass spectrometry, involves creating an amide bond between the piperidine derivative and a carboxylic acid. This modification enhances the proton affinity of the target analyte, showcasing how the piperidine moiety can be strategically altered for analytical purposes. nsf.gov

Synthesis of Thioamide Analogues

The synthesis of thioamide analogues from their corresponding amides is a fundamental transformation in organic chemistry. A widely employed and effective method for this conversion is the use of Lawesson's reagent, which is known for its mild and convenient thionating properties for a variety of carbonyl compounds, including amides. The reaction proceeds by replacing the oxygen atom of the carbonyl group with a sulfur atom.

The general mechanism of thionation using Lawesson's reagent involves the formation of a reactive dithiophosphine ylide in solution. This species reacts with the carbonyl group to form a transient thiaoxaphosphetane intermediate. The driving force for the reaction is the formation of a highly stable phosphorus-oxygen double bond, which leads to the cleavage of the intermediate and the formation of the desired thioamide.

While specific studies detailing the thionation of this compound are not prevalent in the reviewed literature, a general procedure for the synthesis of tertiary thioamides from their corresponding amides using Lawesson's reagent can be described. This method is often carried out under reflux in an anhydrous solvent like toluene (B28343). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the workup procedure typically involves managing the phosphorus-containing byproducts, which can sometimes complicate purification. However, modified workup procedures have been developed to simplify the isolation of the thioamide product. For instance, the addition of ethylene (B1197577) glycol can aid in the decomposition of the Lawesson's reagent byproducts, facilitating a chromatography-free purification process.

Interactive Data Table: General Conditions for Thioamide Synthesis

| Parameter | Details | Source(s) |

| Reagent | Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,dithia-2,4-diphosphetane-2,4-disulfide) | mdpi.comrsc.orgresearchgate.net |

| Substrate | Tertiary amide, e.g., this compound | rsc.org |

| Solvent | Anhydrous toluene or xylene | researchgate.netnih.gov |

| Temperature | Reflux | researchgate.netnih.gov |

| Workup | Standard extraction and chromatography or modified procedures using agents like ethanol or ethylene glycol to decompose byproducts. | researchgate.net |

Metal Coordination Chemistry and Ligand Formation

The field of coordination chemistry investigates the formation of complexes between a central metal atom or ion and surrounding molecules or ions, known as ligands. The compound this compound possesses potential donor atoms that could enable it to act as a ligand in the formation of metal complexes.

A review of the scientific literature did not yield specific studies on the metal coordination complexes of this compound. However, the broader class of piperidine-containing ligands has been extensively studied in coordination chemistry. These ligands are known to form stable complexes with a variety of transition metals, including but not limited to zinc(II), copper(II), nickel(II), and palladium(II), as well as lanthanide ions. rsc.orgtsijournals.comnih.govresearchgate.net The coordination can occur through the piperidine nitrogen, and in more complex derivatives, other donor atoms within the ligand structure can also participate, leading to chelation. For instance, ligands based on 2-(aminomethyl)piperidine (B33004) have been successfully complexed to Mg(II), Zn(II), and Group IV metal centers. rsc.org

In the case of this compound, it would most likely act as a monodentate ligand, coordinating through the carbonyl oxygen atom, as the nitrogen atom's lone pair is delocalized due to resonance with the carbonyl group, reducing its basicity and availability for coordination. The crystal structure of the related compound, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, reveals that the piperidine ring adopts a stable chair conformation. nih.gov This structural feature, along with the electronic properties of the 4-chlorophenyl group, would influence the steric and electronic environment around the potential coordination sites. While no specific metal complexes of the title compound have been reported, the general principles of coordination chemistry suggest that it could form complexes with various metal ions, likely through the carbonyl oxygen. Further experimental studies would be necessary to synthesize and characterize such complexes and to determine their specific structures and properties.

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the molecular identity and structural features of this compound.

While specific, peer-reviewed experimental spectra for this compound are not extensively detailed in the surveyed literature, the expected proton (¹H) and carbon-13 (¹³C) NMR chemical shifts can be predicted based on the molecule's structure.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorophenyl ring and the aliphatic protons of the piperidine ring. The protons on the phenyl ring, being in a para-substituted system, would likely appear as two distinct doublets in the aromatic region (approximately 7.3-7.5 ppm). The piperidine protons would be found in the aliphatic region, with the protons on carbons adjacent to the nitrogen atom (α-protons) shifted downfield (likely in the 3.3-3.8 ppm range) due to the electron-withdrawing effect of the amide nitrogen. The remaining piperidine protons (β- and γ-protons) would appear further upfield (approximately 1.5-1.8 ppm) as a complex multiplet.

¹³C NMR: The carbon spectrum would confirm the presence of all 12 unique carbon atoms. The carbonyl carbon of the methanone (B1245722) group is expected to be the most downfield signal (around 168-170 ppm). The aromatic carbons would generate signals in the 126-140 ppm range, with the carbon atom bonded to the chlorine showing a characteristic shift. The aliphatic carbons of the piperidine ring would appear upfield, with the α-carbons around 42-48 ppm and the other carbons between 24-27 ppm.

| Spectrum | Assignment | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Aromatic H (C₆H₄) | ~ 7.3 - 7.5 (two doublets) |

| Piperidine H (α to N) | ~ 3.3 - 3.8 (multiplet) | |

| Piperidine H (β, γ to N) | ~ 1.5 - 1.8 (multiplet) | |

| ¹³C NMR | Carbonyl C (C=O) | ~ 168 - 170 |

| Aromatic C (C₆H₄) | ~ 126 - 140 | |

| Piperidine C (α to N) | ~ 42 - 48 | |

| Piperidine C (β, γ to N) | ~ 24 - 27 |

FT-IR spectroscopy is used to identify the characteristic vibrations of the functional groups within the molecule. While a specific experimental spectrum for the title compound is not detailed in the primary literature reviewed, key absorption bands can be predicted. The most prominent band would be the strong carbonyl (C=O) stretching vibration of the tertiary amide group, expected around 1635–1645 cm⁻¹. Other significant absorptions would include the C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1590 cm⁻¹ and 1480 cm⁻¹), and the C-N stretching of the amide (around 1250 cm⁻¹). The C-Cl stretch would be observed in the fingerprint region, typically between 700-800 cm⁻¹. For a related compound, 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine, a strong N–C=O stretch was identified at 1636 cm⁻¹. mdpi.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Carbonyl (C=O) | Stretch (Amide I) | ~ 1635 - 1645 |

| Aromatic C=C | Stretch | ~ 1590, 1480 |

| Amide C-N | Stretch | ~ 1250 |

| Aryl C-Cl | Stretch | ~ 700 - 800 |

High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which confirms the elemental composition of the molecule. The molecular formula for this compound is C₁₂H₁₄ClNO. The calculated monoisotopic mass for this compound is 223.0763918 Da. chemicalbook.com This precise mass measurement is a definitive method for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄ClNO | chemicalbook.com |

| Calculated Molecular Weight | 223.70 g/mol | chemicalbook.com |

| Calculated Monoisotopic Mass | 223.0763918 Da | chemicalbook.com |

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A crystal structure for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 229381. chemicalbook.com However, the specific crystallographic parameters from the primary publication could not be retrieved from the available literature.

For a comparative understanding, the detailed crystal structure of the closely related compound, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone , has been reported and provides insight into the likely conformation.

The analogue, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, crystallizes in the triclinic system with the centrosymmetric space group P1. This analysis confirms the arrangement of molecules within the crystal lattice. In this structure, the piperidine ring adopts a stable chair conformation.

The unit cell parameters for (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone define the dimensions of the fundamental repeating unit of the crystal. These parameters are crucial for indexing the diffraction pattern and solving the crystal structure.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | |

| a (Å) | 6.1092 (4) |

| b (Å) | 8.6087 (6) |

| c (Å) | 12.2356 (9) |

| α (°) | 88.636 (3) |

| β (°) | 81.427 (3) |

| γ (°) | 76.294 (3) |

| Volume (ų) | 614.99 (8) |

| Z | 2 |

Elucidation of Intermolecular Interactions and Supramolecular Assembly

The crystal packing and formation of a stable supramolecular network are dictated by a combination of hydrogen bonds and weaker dispersive forces. In a closely related analogue, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, these interactions have been quantified using Hirshfeld surface analysis.

Beyond classical hydrogen bonds, the molecular packing is significantly stabilized by weak dispersive forces. iucr.org Hirshfeld surface analysis of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone provides a detailed quantitative breakdown of these non-bonding interactions. nih.gov The analysis reveals that H⋯H contacts are the most significant, contributing 52.1% to the total intermolecular contacts. iucr.orgnih.gov This is followed by Cl⋯H/H⋯Cl (18.8%), C⋯H/H⋯C (16.3%), and C⋯O/O⋯C (1.1%) interactions. iucr.orgnih.gov These van der Waals forces, in conjunction with the aforementioned C—H⋯O interactions, compensate for electrostatic and polarization energies to create a stable supramolecular structure. iucr.orgnih.gov In a thio-analogue, 1-(4-Chlorothiobenzoyl)piperidine, weak C—H⋯Cl interactions are also noted as a stabilizing force in the crystal structure. researchgate.net

Conformational Dynamics of the Piperidine Ring

The piperidine ring in this compound and its derivatives consistently adopts a stable chair conformation. iucr.orgresearchgate.netsci-hub.se This is the most energetically favorable conformation for six-membered saturated rings, as it minimizes angular and torsional strain. In the case of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, ring puckering parameters confirm the chair conformation. nih.gov The introduction of substituents on the piperidine ring can cause slight flattening or distortions, but the chair form predominantly persists. sci-hub.se

The relative orientation of the 4-chlorophenyl ring and the piperidine ring is defined by the dihedral angle between their mean planes. For (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, this angle is 39.89 (7)°. iucr.orgnih.gov This twisted orientation is a result of balancing steric hindrance and electronic effects. The torsion angles, such as O1—C6—C7—C8 at 50.7 (3)° in the methylated analogue, further define the three-dimensional arrangement of the molecule. nih.gov

| Parameter | Value | Compound |

| Piperidine Ring Conformation | Chair | (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone iucr.orgnih.gov, 1-(4-Chlorothiobenzoyl)piperidine researchgate.net |

| Dihedral Angle (Benzene to Piperidine) | 39.89 (7)° | (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone iucr.orgnih.gov |

| Torsion Angle (O1—C6—C7—C8) | 50.7 (3)° | (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone nih.gov |

| Torsion Angle (C1—N1—C6—O1) | -167.4 (2)° | (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone nih.gov |

Table 1: Selected Conformational Parameters

Computational Approaches to Molecular Structure and Reactivity

Computational chemistry provides powerful tools for investigating molecular properties that complement experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic characteristics of molecules like this compound. sci-hub.se Researchers employ DFT calculations, often with the B3LYP functional and basis sets such as 6-31+G(d,p) or 6-31G(d,p), to determine the optimized molecular geometry in the ground state. sci-hub.seresearchgate.net These calculations have successfully predicted the distorted chair conformation of the piperidine ring in related compounds, with the results showing good agreement with experimental data from X-ray diffraction. sci-hub.se

Beyond simple geometry optimization, DFT is used to calculate a range of electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's chemical reactivity and kinetic stability. sci-hub.se Furthermore, DFT allows for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and help identify sites susceptible to electrophilic and nucleophilic attack. sci-hub.se In the context of the methylated analogue, DFT computations using the B3LYP/6-31G(d,p) basis set were also integral to generating the Hirshfeld surfaces for analyzing intermolecular interactions. nih.gov

| Computational Method | Application | Basis Set Example |

| DFT | Geometry Optimization | B3LYP/6-31+G(d,p) sci-hub.se |

| DFT | Vibrational Frequencies | B3LYP/6-31+G(d,p) sci-hub.se |

| DFT | HOMO-LUMO Energy Calculation | B3LYP/6-31G(d,p) researchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | B3LYP/6-31+G(d,p) sci-hub.se |

| DFT | Hirshfeld Surface Generation | B3LYP/6-31G(d,p) nih.gov |

Table 2: Applications of DFT in Analyzing Piperidine Derivatives

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital Theory is a critical tool in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. acadpubl.eunih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and can be easily excited. nih.gov This energy gap is instrumental in determining the molecular properties and predicting behavior in chemical reactions.

For derivatives containing the (4-chlorophenyl)methanone scaffold, DFT calculations have been employed to determine these values. For instance, in a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO energy was calculated to be -5.2822 eV and the LUMO energy was -1.2715 eV. acadpubl.eumalayajournal.org This results in a HOMO-LUMO energy gap of 4.0106 eV, suggesting good chemical stability. acadpubl.eumalayajournal.org In another study on a piperidine derivative, ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), the energy gap was found to be 4.2140 eV. nanobioletters.com

The distribution of these orbitals is also revealing. Typically, in such structures, the HOMO is localized over the electron-rich regions, while the LUMO is spread across the electron-accepting parts of the molecule, indicating the pathways for intramolecular charge transfer. acadpubl.eunanobioletters.com

Table 1: Representative Frontier Orbital Energies for (4-Chlorophenyl)methanone Analogs

| Compound/Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source(s) |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | acadpubl.eumalayajournal.org |

| ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) | - | - | 4.2140 | nanobioletters.com |

Calculation of Global Chemical Reactivity Descriptors (GCRD)

Global Chemical Reactivity Descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. nih.gov These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global softness (S). They are calculated using the following relationships based on Koopmans' theorem:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Global Softness (S): S = 1 / η

High chemical hardness (large HOMO-LUMO gap) corresponds to a molecule that is more stable and less reactive. Softness is the reciprocal of hardness and reflects the ease of electron cloud deformation and reactivity. nih.gov Electronegativity indicates the power of a molecule to attract electrons. These parameters are crucial for predicting how a molecule will interact with other chemical species and its potential biological activity.

**Table 2: Calculated Global Chemical Reactivity Descriptors for a (4-Chlorophenyl)methanone Analog***

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.2822 |

| Electron Affinity (A) | -ELUMO | 1.2715 |

| Electronegativity (χ) | (I + A) / 2 | 3.27685 |

| Chemical Hardness (η) | (I - A) / 2 | 2.00535 |

| Global Softness (S) | 1 / η | 0.49867 |

\Calculations based on data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole from sources acadpubl.eumalayajournal.org.*

Molecular Modeling and Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely employed in drug design to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme, at the atomic level. nih.govscielo.br These studies can elucidate the binding affinity, mode of interaction, and potential biological activity of a compound.

Several studies have investigated the interaction of compounds containing the (4-chlorophenyl)methanone moiety with various biological targets.

Anticonvulsant Activity: A series of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone derivatives were synthesized and docked against the active site of human mitochondrial branched-chain aminotransferase (BCATm) (PDB ID: 2A1H), a target for anticonvulsant drugs. The docking studies revealed that the most potent compounds exhibited strong binding interactions within the active site, with one derivative achieving a higher docking score than the standard drug Gabapentin. ijper.org

Antiviral Activity: Analogs such as (5-bromopyridin-3-yl){4-[(R/S)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone have been identified as inhibitors of the SARS-CoV-2 main protease (Mᴾᴿᴼ) through non-covalent binding, highlighting the potential of chlorophenyl-piperidine/piperazine (B1678402) scaffolds in antiviral drug design.

Enzyme Inhibition: Derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole have been studied for their inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease. scielo.br Docking studies helped explain the different types of interactions between the compounds and the amino acid residues in the enzyme's active site. scielo.brscielo.br

These docking studies consistently reveal the importance of the (4-chlorophenyl) group and the piperidine ring in anchoring the ligand within the protein's binding pocket through various interactions, including hydrogen bonds and hydrophobic interactions.

Table 3: Summary of Molecular Docking Studies for (4-Chlorophenyl)methanone Derivatives

| Compound Class | Biological Target | Key Findings | Source(s) |

|---|---|---|---|

| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone derivatives | Human mitochondrial branched-chain aminotransferase (BCATm) (PDB ID: 2A1H) | Potent compounds showed high docking scores, indicating strong binding affinity relevant to anticonvulsant activity. | ijper.org |

| (5-bromopyridin-3-yl){4-[(R/S)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone analogs | SARS-CoV-2 main protease (Mᴾᴿᴼ) | Identified as non-covalent inhibitors, suggesting a viable scaffold for antiviral drug design. | |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives | Acetylcholinesterase (AChE) | Docking explained interactions with amino acids, correlating with observed inhibitory activity. | scielo.brscielo.br |

In Vitro and in Vivo Biological Activity Profiling

Diverse Biological Activities Attributed to Piperidine (B6355638) Derivatives

The versatility of the piperidine ring allows for the synthesis of a vast number of derivatives, which have been evaluated for various therapeutic applications. scielo.br Compounds incorporating this heterocyclic core have been investigated for roles in treating cocaine abuse, controlling plasma glucose and insulin, and acting as anesthetics. scielo.br The pharmacological potential is often enhanced by the addition of other key functional groups, such as the sulfamoyl moiety, which is associated with antibacterial action, enzyme inhibition, and cancer chemotherapy. scielo.br

Piperidine derivatives have demonstrated notable antimicrobial and antifungal properties. Various synthesized compounds incorporating the piperidine moiety have been screened against a range of microbial strains.

For instance, a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with weaker activity against other bacterial strains. scielo.brscielo.br Similarly, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibited significant in vitro antibacterial and antifungal activity when compared to standard drugs like ampicillin and terbinafine. biomedpharmajournal.org Other research into (4-chlorophenyl)(5-methylpyrazin-2-yl)methanone derivatives found that many of the synthesized compounds could inhibit the growth of Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Aspergillus niger, Aspergillus fumigatus). derpharmachemica.com

Further studies have highlighted the potential of piperidine-containing compounds against phytopathogenic fungi. Derivatives of 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-arylthiazol-5-yl]piperidine have been identified as viable candidates for controlling plant diseases caused by pathogens such as Phytophthora capsici. koreascience.kr

Table 1: Antimicrobial and Antifungal Activity of Selected Piperidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Test Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives | Salmonella typhi, Bacillus subtilis | Moderate to strong antibacterial activity | scielo.brscielo.br |

| 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives | Various bacterial and fungal strains | Significant antimicrobial activity | biomedpharmajournal.org |

| (4-chlorophenyl)(5-methylpyrazin-2-yl)methanone derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, A. fumigatus | Moderate to good antimicrobial activity | derpharmachemica.com |

| 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-arylthiazol-5-yl]piperidine derivatives | Phytophthora capsici | Potent antifungal activity in vivo | koreascience.kr |

| 2''–methoxy–4''–[2–(4'–chlorophenyl)-6–methyl imidazo [1, 2-a] pyridin-3-yl]-6''-aryl nicotinonitrile derivatives | Gram-positive and Gram-negative bacteria, fungi | Moderate to good activity | researchgate.net |

The anti-inflammatory potential of compounds structurally related to piperidine derivatives has been a key area of investigation. For example, a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.gov Repeated administration of this compound significantly reduced local edema and suppressed systemic levels of the pro-inflammatory cytokine TNF-α. nih.gov Furthermore, the study noted a significant increase in the anti-inflammatory cytokine TGF-β1, suggesting a potential immunomodulatory mechanism. nih.gov

Research into novel 1,2,4-triazoles bearing a 4-chlorophenyl group has also identified significant inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme, a key target in inflammatory pathways. acs.org These findings underscore the potential for developing piperidine-based compounds as novel anti-inflammatory agents.

Derivatives of piperidine are known to possess CNS-modulatory capabilities. A significant mechanism through which these compounds can exert their effects is via the inhibition of key enzymes in the nervous system, such as acetylcholinesterase (AChE). scielo.br AChE is a hydrolase that breaks down the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. scielo.br

Specific studies on 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives identified several compounds that were highly active as acetylcholinesterase inhibitors. scielo.brscielo.br This enzymatic inhibition points to a clear potential for modulating cholinergic neurotransmission in the CNS, which can influence a range of cognitive and physiological processes. The precise nature of these effects, whether depressant or stimulant, would depend on the specific derivative and its interaction with various CNS targets.

Exploration of Central Nervous System (CNS) Modulatory Potentials

Anticancer and Antiproliferative Efficacy Studies

The development of piperidine derivatives as anticancer agents is a promising field of research. The structural versatility of the piperidine scaffold allows for the design of compounds that can interfere with various oncogenic pathways. mdpi.com Piperidine-containing curcuminoids, for instance, have been shown to target pro-survival mechanisms in cancer cells, including the NF-κB pathway. mdpi.com

One notable derivative, 2-(4-Chlorophenyl)quinolin-4-ylmethanol, known as Vacquinol-1, has shown therapeutic potential by targeting glioblastoma cells and inducing cell death through a process called catastrophic vacuolization. nih.govrecipharm.com Other research has focused on designing piperidine-based compounds as tubulin polymerization inhibitors, a major strategy in cancer chemotherapy. nih.gov For example, certain pyrrole derivatives have shown potent growth inhibition of various cancer cell lines, including breast (MCF-7), colon (HCT116), and pancreatic (BX-PC3) cancer cells. nih.gov

The cytotoxic effects of piperidine derivatives have been evaluated against a panel of human cancer cell lines. The human liver cancer cell line HepG2 is frequently used in toxicity screening studies to assess the effects of chemical compounds on cell viability and metabolism. nih.govnih.gov

Studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated their cytotoxic effects in various hematological cancer cell lines, including leukemia. mdpi.com Specifically, certain derivatives were found to reduce the growth of multiple cell lines and increase the expression of apoptosis-promoting genes. mdpi.com In another study, diorganotin(IV) dithiocarbamate compounds were shown to induce significant cytotoxicity via apoptosis in the K562 human erythroleukemia cell line. ukm.my

Table 2: Cytotoxic Activity of Selected Piperidine Derivatives and Related Compounds on Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line(s) | Effect | Reference(s) |

|---|---|---|---|

| 2-(4-Chlorophenyl)quinolin-4-ylmethanol (Vacquinol-1) | Glioblastoma (U3013) | Induces cell death by catastrophic vacuolization | nih.govrecipharm.com |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, Leukemia, and Natural Killer T-cell Lymphoma cell lines | Reduced cell growth, increased expression of apoptotic genes | mdpi.com |

| Pyrrole and Indole derivatives (tubulin inhibitors) | MCF-7 (breast), HCT116 (colon), BX-PC3 (pancreas), Jurkat | Potent growth inhibition | nih.gov |

| Diorganotin(IV) N-methyl-N-phenethyldithiocarbamate | K562 (erythroleukemia) | Induced cytotoxicity via apoptosis | ukm.my |

| N-acryloyl-piperidin-4-one curcuminoids | Pancreatic Carcinoma | High anticancer activity | mdpi.com |

Pharmacological Interaction Studies

Understanding the interaction of small molecules with their protein targets is fundamental to drug design. Techniques such as molecular docking and biophysical assays provide insight into these interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand ligand-protein interactions and to screen for potential drug candidates. Docking studies have been performed on various compounds containing the 4-chlorophenyl and piperidine moieties, targeting a range of proteins.

For instance, a series of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (B1245722) derivatives were docked against human mitochondrial branched-chain aminotransferase (BCATm), with the most potent compound showing a high docking score of -6.898. ijper.org In another study, piperidine-based derivatives designed as sigma (σ) receptor ligands were evaluated through docking to rationalize their binding affinities. nih.gov Similarly, derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide were studied via molecular docking to assess their anticancer potential. researchgate.net These studies collectively demonstrate the utility of the 4-chlorophenyl and piperidine scaffolds in forming specific interactions within protein binding pockets, although specific docking studies for (4-Chlorophenyl)(piperidin-1-yl)methanone against the targets mentioned in section 4.3 were not found.

| Compound Class | Protein Target | Reported Docking Score | Reference |

|---|---|---|---|

| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone derivative (4f) | Human mitochondrial branched-chain aminotransferase (BCATm) | -6.898 | ijper.org |

| Quinazolinone derivative with 4-chlorophenyl moiety (Compound 5) | Anticancer Target (unspecified) | Good docking score | researchgate.net |

| Piperidine derivative (trans-(+)-1d) | Sigma (σ) Receptor | Docking used to rationalize binding | nih.gov |

Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential for quantitatively characterizing the binding affinity of a ligand to a protein. ITC directly measures the heat change upon binding to determine the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Research on related compounds demonstrates the application of these methods. For example, ITC was used to measure the dissociation constants of enantiomers containing 2-chlorophenyl and piperidinyl groups against the enzyme KDM5A, revealing Kd values in the micromolar to sub-micromolar range. nih.gov In another study, ITC was employed to determine the Kd of raloxifene-derived ligands binding to the enzyme PhzB. acs.org While these studies underscore the value of ITC in quantifying molecular interactions, specific binding affinity data for this compound determined by ITC or SPR is not available in the reviewed literature.

| Compound | Protein Target | Dissociation Constant (Kd) in µM | Reference |

|---|---|---|---|

| Compound N40 (contains piperidine) | KDM5A | 0.15 - 0.25 | nih.gov |

| Compound 10a (Raloxifene-derived) | BcPhzB | ~10 | acs.org |

| Compound 35 (Adenosine derivative) | nsp14/10 | 0.16 | rsc.org |

Bovine Serum Albumin (BSA) Binding Studies

Following a comprehensive search of scientific literature, no specific studies detailing the in vitro binding of the compound this compound to Bovine Serum Albumin (BSA) were found. The interaction between this particular molecule and BSA, a crucial protein for understanding the pharmacokinetic profile of compounds, has not been documented in the available research.

Investigations into the binding affinity, quenching mechanisms, and thermodynamic parameters of this compound with BSA are essential for characterizing its potential for distribution and transport in the bloodstream. However, at present, there is a lack of published data, including data tables and detailed research findings, that would allow for a thorough analysis of these interactions. Therefore, this section cannot be completed with the scientifically accurate and specific information required.

Further research is needed to elucidate the nature of the interaction between this compound and serum albumins to better understand its biological activity profile.

Structure Activity Relationship Sar and Rational Drug Design Principles

Correlative Analysis of Structural Motifs and Biological Potency

The biological activity of (4-Chlorophenyl)(piperidin-1-yl)methanone derivatives is highly dependent on the interplay between its constituent parts: the halogenated phenyl ring, the carbonyl linker, and the piperidine (B6355638) ring.

Halogen atoms are frequently incorporated into drug candidates to enhance their pharmacokinetic profiles, such as membrane permeability and metabolic stability. nih.gov In the case of the this compound scaffold, the chlorine atom at the para-position of the phenyl ring significantly influences its electronic properties and, consequently, its receptor binding affinity.

The chlorine atom is an electron-withdrawing group, which can alter the charge distribution across the aromatic ring. More importantly, it can act as a halogen bond donor. A halogen bond is a non-covalent interaction between a covalently bonded halogen atom and a Lewis base, such as an oxygen or nitrogen atom in a receptor's binding pocket. nih.gov This interaction can be a crucial factor in stabilizing the ligand-receptor complex. nih.gov

Studies on various receptor systems have shown that a 4-chloro substitution can lead to a substantial increase in biological activity compared to the unsubstituted analogue. For instance, in certain receptor contexts, the 4-Cl derivative can be significantly more potent. This enhanced activity is often attributed to the formation of a halogen bond network within the binding site, which anchors the ligand more securely. nih.gov The position of the halogen is critical; a 3-chloro derivative, for example, may only show a minor increase in affinity, highlighting the directional nature of these interactions. nih.gov

Table 1: Illustrative Impact of Phenyl Ring Substitution on Receptor Affinity

| Compound | Substitution (R) | Relative Affinity | Potential Rationale |

| 1 | H | 1x | Baseline hydrophobic/aromatic interactions. |

| 2 | 4-Cl | 27x | Optimal halogen bond formation with receptor hot spots (e.g., serine or valine residues), enhancing complex stability. nih.gov |

| 3 | 3-Cl | 1.3x | Suboptimal geometry for strong halogen bonding within the binding site. nih.gov |

| 4 | 4-F | 5x | Fluorine is a weaker halogen bond donor compared to chlorine. |

Note: Data are illustrative, based on general findings in SAR studies of halogenated ligands.

The piperidine ring is a key structural feature in many natural alkaloids and pharmaceutical agents. researchgate.net Its conformational flexibility and the potential for substitution allow for fine-tuning of a molecule's biological activity.

In derivatives like (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, the piperidine ring typically adopts a stable chair conformation. nih.govresearchgate.net This conformation minimizes steric strain and dictates the spatial orientation of any substituents. The dihedral angle between the mean plane of the piperidine ring and the benzene ring is a critical parameter influencing how the molecule fits into a binding site. nih.govresearchgate.net

Substituents on the piperidine ring can affect activity through several mechanisms:

Steric Effects : Bulky substituents can cause steric hindrance, either preventing the molecule from binding to its target or forcing it into a more favorable binding pose.

Conformational Locking : Substituents can restrict the conformational freedom of the ring, locking it into a bioactive conformation.

Introduction of New Interactions : Substituents can introduce new hydrogen bonds, ionic interactions, or hydrophobic interactions with the receptor.

For example, the introduction of a methyl group at the 4-position of the piperidine ring can alter the molecule's interaction with its biological target, potentially leading to either increased or decreased activity depending on the specific receptor topology.

Table 2: Effect of Piperidine Ring Substitution on Biological Activity

| Compound | Piperidine Substitution | Key Conformational Feature | Impact on Activity |

| This compound | None | Standard chair conformation. | Baseline activity for the scaffold. |

| (4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone | 4-Methyl | Chair conformation with equatorial or axial methyl group. nih.govresearchgate.net | Modulates binding affinity; effect is target-dependent. |

| (4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone | 4-Hydroxy | Introduces a hydrogen bond donor/acceptor group. | Can significantly increase potency if the hydroxyl group interacts with a polar residue in the binding site. |

Identification of Key Pharmacophoric Elements and Privileged Scaffolds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound class of compounds, the key pharmacophoric elements can be defined as:

The 4-Chlorophenyl Group : An aromatic ring providing pi-stacking and hydrophobic interactions, with a halogen at the para position for specific halogen bonding interactions.

The Carbonyl Group : Acts as a crucial hydrogen bond acceptor, interacting with donor groups in the receptor active site.

The entire benzoylpiperidine framework is considered a "privileged scaffold" because this specific arrangement of features is recognized by multiple biological targets, making it a versatile starting point for drug design. researchgate.net

Strategies for Optimizing Efficacy, Selectivity, and Drug-like Properties

Starting from a lead compound like this compound, medicinal chemists employ various strategies to optimize its properties. A primary goal is to enhance potency (efficacy) for the desired target while reducing affinity for off-targets (selectivity), thereby minimizing potential side effects.

One successful example involves the structural optimization of 4-chlorobenzoylpiperidine derivatives as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various diseases. researchgate.net Starting with a lead compound, researchers systematically modified the N-benzoyl scaffold while keeping the 4-chlorobenzoyl moiety at position 4 of the piperidine ring. This led to the development of new analogues with significantly improved potency and selectivity. researchgate.net

Table 3: Example of Structural Optimization of a MAGL Inhibitor

| Compound ID | Structural Modification (at Piperidine N-atom) | MAGL Inhibition (Ki, µM) |

| Lead Compound (CL6a) | 4-methoxybenzoyl group | 8.6 |

| Optimized Compound (17b) | 3-hydroxybenzoyl group | 0.65 |

Source: Data derived from optimization studies on related scaffolds. researchgate.net

This optimization was guided by modeling studies which suggested that the new derivatives could displace a structural water molecule in the MAGL binding site, forming new, stabilizing hydrogen bonds. researchgate.net This exemplifies a rational design strategy to enhance binding affinity.

Computational Approaches in SAR Studies

Computational chemistry plays a vital role in modern drug discovery, allowing for the prediction of compound activity and the elucidation of complex SARs before synthesis and biological testing.

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of the benzoylpiperidine scaffold, QSAR models have been developed to predict their potential anticancer effects. researchgate.net

The process involves:

Data Collection : Assembling a dataset of compounds with known biological activities (e.g., IC50 values).

Descriptor Calculation : Calculating a large number of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., electronic, steric, hydrophobic properties).

Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machine (SVM) to build a mathematical equation relating the descriptors to the activity. researchgate.net

Validation : Rigorously validating the model's predictive power using cross-validation and external test sets. researchgate.net

A robust QSAR model can identify the key structural features that positively or negatively influence potency. This allows for the virtual screening of large libraries of potential molecules and prioritizes the most promising candidates for synthesis, saving time and resources. researchgate.net

Bioisosteric Replacement and Scaffold Hopping

In the rational design of drug candidates, bioisosteric replacement and scaffold hopping are pivotal strategies for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties, or to circumvent intellectual property limitations. These principles involve the substitution of functional groups or core molecular frameworks with others that possess similar physicochemical or topological properties, thereby retaining or improving the desired biological activity.

Bioisosteric Replacement

Bioisosterism refers to the substitution of atoms or groups within a molecule with other atoms or groups that have similar steric, electronic, or conformational properties, leading to a new compound that may exhibit similar or improved biological activity. This strategy is widely employed to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

In the context of compounds related to this compound, medicinal chemistry efforts have explored the impact of bioisosteric replacements on various parts of the molecule. For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, which share a similar benzoyl-heterocycle motif, substitutions on the benzamide ring have been shown to significantly influence activity at muscarinic acetylcholine receptors. The replacement of a hydrogen atom with different substituents at various positions of the phenyl ring has led to a range of potencies.

One study on AKT inhibitors bearing a piperidin-4-yl side chain investigated the replacement of a hinge-binding pyrrolopyrimidine group with other nitrogen-containing bicyclic systems. This modification, a form of bioisosteric replacement of a larger ring system, aimed to improve the interaction with the target enzyme. The data revealed that even subtle changes in the heterocyclic core could lead to significant differences in inhibitory activity.

A series of 1,3,4-oxadiazole (B1194373) derivatives incorporating a 1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl moiety provides another example. In this case, the benzoyl group of the parent structure is replaced by a sulfonyl group, a common bioisostere for a carbonyl group, which can alter the electronic properties and hydrogen bonding capacity of the molecule. The subsequent derivatization of the oxadiazole ring demonstrated a wide range of biological activities, highlighting the utility of this approach in exploring the structure-activity relationship (SAR).

The following table illustrates the effects of bioisosteric replacements in a series of N-(4-(4-ethylpiperazin-1-yl)phenyl)benzamide analogs on M1 muscarinic receptor antagonist activity.

| Compound ID | Benzamide Substitution | M1 IC50 (µM) nih.gov |

| 1 | 2-Chloro | 0.96 |

| 2 | 2-Methoxy | 0.82 |

| 3 | 3-Chloro | > 10 |

| 4 | 3-Methoxy | > 10 |

| 5 | 4-Chloro | 7.9 |

| 6 | 4-Methoxy | 9.1 |

| 7 | 3,5-Dichloro | 3.7 |

| 8 | 3,4-Difluoro | 4.8 |

Scaffold Hopping

Scaffold hopping is a more drastic approach in drug design that involves replacing the central core or scaffold of a molecule with a structurally different one, while aiming to maintain the original biological activity. whiterose.ac.uk This technique is particularly useful for discovering novel chemical series with improved properties or for navigating around existing patents. whiterose.ac.uk The new scaffold should ideally preserve the key pharmacophoric features of the original molecule, allowing for similar interactions with the biological target.

While specific examples of scaffold hopping originating directly from this compound are not extensively documented in the reviewed literature, the principles can be illustrated with related structures. For example, starting from a known series of proteasome inhibitors, a scaffold-hopping exercise was undertaken to improve solubility. dundee.ac.uk This led to the identification of new core structures that maintained or improved potency while exhibiting better physicochemical properties. dundee.ac.uk

In another example, a series of AKT inhibitors was developed by modifying the core structure. The initial lead compounds possessed a certain heterocyclic system, and through scaffold hopping, alternative bicyclic systems were introduced to bind to the hinge region of the kinase. This approach led to the discovery of compounds with improved inhibitory profiles.

The table below presents data from a study on AKT inhibitors, where modifications to the core heterocyclic scaffold influenced the inhibitory activity against AKT1 and the anti-proliferative effect on PC-3 cancer cells.

| Compound ID | Scaffold Moiety | AKT1 Inhibition IC50 (nM) | PC-3 Cell Proliferation IC50 (µM) |

| 9 | 3-Chloropyrazolopyrimidine | 31.2 | 4.2 |

| 10 | 3-Bromopyrazolopyrimidine | 24.3 | 3.7 |

| 11 | 6-Chloropurine | 41.5 | 6.8 |

| 12 | 4-Chloroquinazoline | > 1000 | > 50 |

Pharmacokinetic and Metabolic Pathway Investigations

In Vitro and In Vivo Metabolic Fate Determination

While specific in vivo studies on (4-Chlorophenyl)(piperidin-1-yl)methanone are not extensively documented in publicly available literature, its metabolic fate can be predicted based on extensive research into piperidine-containing pharmaceuticals. In vitro studies using liver microsomes or slices from various species (rat, dog, monkey, and human) are standard methods for elucidating metabolic pathways. dergipark.org.tralspi.com These systems are rich in the necessary cytochrome P450 (CYP) enzymes that catalyze phase I metabolic reactions. dergipark.org.tr Such experiments typically involve incubating the parent compound with liver microsomes and a necessary cofactor, like NADPH, followed by analysis using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the resulting metabolites. dergipark.org.tr In vivo studies in animal models, often rats, would further clarify the metabolic profile by analyzing urine and plasma for metabolites, confirming the biotransformations observed in vitro. nih.gov

Identification of Major Biotransformation Pathways

For compounds featuring a piperidine (B6355638) ring, several major biotransformation pathways are well-established. The metabolic reactions are primarily oxidative and catalyzed by cytochrome P450 enzymes. nih.govnih.gov

Key anticipated pathways for this compound include:

Piperidine Ring Oxidation : This can occur at various positions on the piperidine ring. Oxidation at the α-position relative to the nitrogen can lead to the formation of lactams. nih.gov Another significant pathway is oxidation at the β-position, which results in a β-oxo-piperidine derivative. nih.gov Studies on N-benzylpiperidine suggest that β-oxo formation is a general oxidation pathway in piperidine biotransformation, proceeding through a relatively stable iminium ion intermediate. nih.gov

N-Dealkylation : For piperidine derivatives with substituents on the nitrogen atom, N-dealkylation is a common and often predominant metabolic route. nih.govresearchgate.net In the case of this compound, this would involve cleavage of the bond between the piperidine nitrogen and the carbonyl group, although oxidation of the piperidine ring itself is more frequently cited for such cyclic amide structures.

Aromatic Hydroxylation : The 4-chlorophenyl group may undergo hydroxylation on the aromatic ring, a common metabolic reaction for many xenobiotics.

Cytochrome P450 (CYP) Enzyme-Mediated Metabolism

The biotransformation of this compound is expected to be heavily mediated by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, which are responsible for the oxidative metabolism of a vast array of drugs and foreign compounds. mdpi.commdpi.com

N-dealkylation is a quintessential metabolic pathway for many therapeutic agents containing a 4-aminopiperidine (B84694) or related piperidine structure. nih.govacs.org This reaction is initiated by the P450 catalytic species abstracting a hydrogen atom from the α-carbon of the side chain attached to the piperidine nitrogen. nih.gov This rate-limiting step leads to the formation of an unstable intermediate that subsequently cleaves, releasing the alkyl group. Numerous drugs, such as alfentanil, pimozide, and domperidone, are primarily metabolized via this N-dealkylation pathway. nih.govresearchgate.net

A substantial body of evidence points to CYP3A4 as the principal enzyme responsible for the metabolism of a wide range of piperidine-containing drugs. acs.orgnih.gov Studies on various substrates confirm that CYP3A4 is the major isoform catalyzing N-dealkylation and other oxidative reactions. nih.govresearchgate.netacs.org For instance, the metabolism of the antidepressant trazodone (B27368) to m-chlorophenylpiperazine is mediated primarily by CYP3A4. nih.gov Similarly, the metabolism of the phenothiazine (B1677639) neuroleptic thioridazine (B1682328) involves both CYP3A4 and CYP1A2 for N-demethylation and sulfoxidation. researchgate.netclinpgx.org

While CYP3A4 is often the main contributor, other isoforms can also play significant roles. CYP2D6 is another critical enzyme that frequently participates in the metabolism of piperidine derivatives, sometimes catalyzing different reactions, such as aromatic hydroxylation, or contributing to N-dealkylation. nih.govacs.orgdoi.org The relative contribution of each enzyme depends on the specific structure of the substrate. doi.org

| CYP Isoform | Common Metabolic Reaction | Example Substrates | Reference |

|---|---|---|---|

| CYP3A4 | N-Dealkylation, Oxidation | Alfentanil, Trazodone, Domperidone, Thioridazine | nih.govresearchgate.netacs.orgnih.gov |

| CYP2D6 | N-Dealkylation, Aromatic Hydroxylation | (-)-OSU6162, Thioridazine, 1-(4-methoxyphenyl)piperazine | nih.govresearchgate.netdoi.org |

| CYP1A2 | N-demethylation, 5-sulfoxidation | Thioridazine | researchgate.netclinpgx.org |

To understand the catalytic mechanism at a molecular level, theoretical approaches including quantum mechanics (QM) and molecular mechanics-based docking have been applied to piperidine derivatives. acs.orgnih.gov These studies reveal that for N-dealkylation to occur, the substrate must adopt a specific conformation within the CYP3A4 active site to expose the side-chain α-carbon hydrogen to the enzyme's heme iron catalytic species. nih.gov

Molecular docking simulations have identified key amino acid residues within the CYP3A4 active site that are essential for substrate binding and orientation. acs.orgnih.gov Specifically, the Serine 119 residue has been identified as a crucial hydrogen-bonding partner that interacts with nitrogen atoms in the substrate, helping to position the piperidine moiety correctly for catalysis. nih.govacs.orgnih.gov Quantum mechanics-based calculations, such as density functional theory (DFT), have been used to determine the activation energy required for the hydrogen atom abstraction step, confirming it as the rate-limiting part of the reaction. nih.gov These computational insights are vital for predicting metabolic fate and for guiding the design of new chemical entities with optimized metabolic profiles. nih.govfigshare.com

Assessment of Metabolic Stability and Clearance

Metabolic stability is a critical pharmacokinetic parameter that describes a compound's susceptibility to biotransformation, which in turn influences its in vivo half-life and bioavailability. dergipark.org.tr This parameter is typically assessed in early-stage drug discovery using in vitro assays. dergipark.org.tr

The most common method involves incubating the compound with liver microsomes and measuring the rate of disappearance of the parent compound over time. dergipark.org.trnih.gov The results are often expressed as an in vitro half-life (t½) and intrinsic clearance (CLint). Compounds that are rapidly metabolized exhibit a short half-life and high clearance, while stable compounds are metabolized more slowly. nih.gov For example, studies on a series of piperazin-1-ylpyridazines showed that initial compounds were rapidly metabolized with half-lives of only 2-3 minutes in human liver microsomes, which was improved over 50-fold through structural modification. nih.gov Many 4-aminopiperidine drugs have been found to have moderate to high clearance rates. acs.org The stability of a compound is highly dependent on the presence of cofactors (e.g., NADPH), indicating that the degradation is an enzyme-driven process. dergipark.org.tr

| Parameter | Description | Method of Determination | Reference |

|---|---|---|---|

| In Vitro Half-life (t½) | The time required for 50% of the initial compound concentration to be metabolized. | Calculated from the slope of the natural log of the remaining parent drug concentration versus time. | dergipark.org.trnih.gov |

| Intrinsic Clearance (CLint) | A measure of the intrinsic metabolic capacity of the liver for a specific compound, independent of blood flow. | Calculated from the in vitro half-life and the protein concentration used in the assay. | nih.gov |

| Cofactor Dependence | Assesses whether metabolism requires enzymatic cofactors like NADPH. | Comparing compound stability in incubations with and without the addition of NADPH. | dergipark.org.tr |

Specialized Applications and Material Science Contributions

Evaluation as Non-Linear Optical (NLO) Materials

Materials with significant non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. rsc.org Organic molecules, particularly those with conjugated π-electron systems and donor-acceptor groups, are promising candidates for NLO materials due to the potential for efficient intramolecular charge transfer. unh.educhemicalbook.com Research into compounds structurally related to (4-Chlorophenyl)(piperidin-1-yl)methanone has highlighted their potential in this field.

A close analog, (4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, was synthesized and characterized as a new organic NLO material. rsc.org Single crystal X-ray diffraction (XRD) studies revealed that it crystallizes in a non-centrosymmetric space group (Pca2₁), a key requirement for second-order NLO activity. rsc.org The Kurtz-Perry powder technique is a common method to measure the second-harmonic generation (SHG) efficiency of NLO materials. rsc.org For instance, the related compound (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone was found to be NLO active with an SHG efficiency 1.86 times that of the standard material, potassium dihydrogen phosphate (B84403) (KDP). rsc.org

Table 1: NLO Properties of this compound Analogs

| Compound Name | Crystal System | Space Group | NLO Property / Finding | Citation |

|---|---|---|---|---|

| (4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone | Orthorhombic | Pca2₁ | Synthesized as a new NLO material; non-centrosymmetric structure confirmed. | rsc.org |

| (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone | Orthorhombic | Pca2₁ | SHG efficiency is 1.86 times that of KDP. | rsc.org |

| (4-methylphenyl)(4-methylpiperidin-1-yl)methanone | Not Specified | Not Specified | DFT studies show substituent introduction can enhance NLO properties (dipole moment and hyperpolarizability). | chemicalbook.comwindows.net |

Chelation Properties in Analytical and Biological Probing

The structure of this compound, featuring a carbonyl oxygen atom and a piperidine (B6355638) nitrogen atom, presents potential sites for coordination with metal ions. nih.govnih.gov The carbonyl group's oxygen and the nitrogen atom in the heterocyclic ring can act as Lewis bases, donating lone pairs of electrons to form coordinate bonds with metal cations, a process known as chelation. While direct studies on the chelation properties of this compound for analytical probing are not extensively documented, the coordination chemistry of related structures provides strong inferential evidence for this potential.

Piperidine and its derivatives are widely used as scaffolds in the design of ligands for complexing with a variety of metals. rsc.orgnih.gov For example, ligands based on 2-(aminomethyl)piperidine (B33004) have been successfully complexed with Mg(II), Zn(II), and other metal centers. rsc.org Similarly, piperazine (B1678402), a related six-membered heterocycle with two nitrogen atoms, is a well-established building block for ligands that form stable metal complexes, finding use in catalysis and the development of metal-organic frameworks (MOFs). biointerfaceresearch.comnih.gov The ability of the nitrogen atoms in these rings to participate in coordination is a key feature of their chemistry. biointerfaceresearch.com

Furthermore, compounds containing a (4-chlorophenyl) moiety have been successfully derivatized into ligands for metal ions such as Cu(II), Ni(II), and La(III). windows.net The combination of the piperidine ring and a carbonyl group within the same molecule, as seen in the title compound, creates a potential bidentate ligand where both the nitrogen and oxygen atoms could coordinate to a single metal ion, forming a stable chelate ring. The development of fluorescent sensors for metal ions often relies on such chelation events, where binding to a metal like Zn(II) enhances the fluorescence of the molecule. rsc.orgnih.gov

Table 2: Examples of Piperidine-Based Ligands and Their Chelation Activity

| Ligand Base Structure | Metal Ions Complexed | Application/Finding | Citation |

|---|---|---|---|

| 2-(aminomethyl)piperidine | Mg(II), Zn(II), Ti(IV), Zr(IV) | Formation of stable metal complexes with varying coordination geometries. | rsc.org |

| Methyl-3-(4-chlorophenyl) derivatives | Cu(II), Ni(II), La(III) | Synthesis of novel metal complexes with cytotoxic activity. | windows.net |